molecular formula C17H34O2 B14634606 7-Methylhexadecanoic acid CAS No. 56796-91-9

7-Methylhexadecanoic acid

Cat. No.: B14634606
CAS No.: 56796-91-9
M. Wt: 270.5 g/mol
InChI Key: UQHCSAXPQPCWOO-UHFFFAOYSA-N
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Description

7-Methylhexadecanoic acid is a long-chain fatty acid with a methyl group attached to the seventh carbon atom of the hexadecanoic acid chain. This compound is part of the broader class of fatty acids, which are essential components of lipids in biological systems. It is known for its hydrophobic nature and relatively neutral behavior in chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylhexadecanoic acid typically involves the methylation of hexadecanoic acid. This can be achieved through various methods, including:

    Grignard Reaction: This involves the reaction of a Grignard reagent with a suitable precursor to introduce the methyl group at the desired position.

    Friedel-Crafts Alkylation: This method uses an alkyl halide and a Lewis acid catalyst to introduce the methyl group.

Industrial Production Methods: Industrial production of this compound often relies on the catalytic hydrogenation of unsaturated precursors or the microbial fermentation of specific substrates. These methods are optimized for large-scale production and involve stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 7-Methylhexadecanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide to convert the fatty acid into corresponding ketones or alcohols.

    Reduction: Catalytic hydrogenation can reduce the carboxylic acid group to an alcohol.

    Substitution: Halogenation reactions can introduce halogen atoms into the fatty acid chain.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products:

Scientific Research Applications

7-Methylhexadecanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methylhexadecanoic acid involves its incorporation into lipid bilayers, where it influences membrane fluidity and function. It interacts with various molecular targets, including enzymes involved in lipid metabolism and signaling pathways that regulate cellular responses to environmental changes .

Comparison with Similar Compounds

    Hexadecanoic acid: A straight-chain fatty acid without the methyl group.

    2-Methylhexadecanoic acid: A similar compound with the methyl group attached to the second carbon atom.

    11-Methylhexadecanoic acid: A compound with the methyl group attached to the eleventh carbon atom.

Uniqueness: 7-Methylhexadecanoic acid is unique due to the specific position of the methyl group, which influences its physical and chemical properties. This positional isomerism affects its behavior in biological systems and its reactivity in chemical processes .

Properties

CAS No.

56796-91-9

Molecular Formula

C17H34O2

Molecular Weight

270.5 g/mol

IUPAC Name

7-methylhexadecanoic acid

InChI

InChI=1S/C17H34O2/c1-3-4-5-6-7-8-10-13-16(2)14-11-9-12-15-17(18)19/h16H,3-15H2,1-2H3,(H,18,19)

InChI Key

UQHCSAXPQPCWOO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C)CCCCCC(=O)O

Origin of Product

United States

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